6-(Benzyloxy)-4H-chromen-4-one
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Overview
Description
6-(Benzyloxy)-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a benzyloxy group attached to the 6th position of the chromone ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4H-chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzylation: The chromone derivative undergoes benzylation, where a benzyloxy group is introduced at the 6th position. This can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product is then cyclized to form the final chromone structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring into dihydrochromone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones.
Scientific Research Applications
6-(Benzyloxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4H-chromen-4-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
6-Methoxy-4H-chromen-4-one: Features a methoxy group at the 6th position.
4H-Chromen-4-one: The parent compound without any substituents at the 6th position.
Uniqueness
6-(Benzyloxy)-4H-chromen-4-one is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12O3 |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
6-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
IGTIIYNFBAHPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC=CC3=O |
Origin of Product |
United States |
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